molecular formula C9H13ClN2O2 B053880 Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate CAS No. 124800-34-6

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate

Cat. No.: B053880
CAS No.: 124800-34-6
M. Wt: 216.66 g/mol
InChI Key: CUKJHWLTDJWPHN-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate is a highly versatile and valuable pyrazole-based chemical intermediate designed for advanced research and development. Its core research value lies in its multifunctional molecular architecture, which features a carboxylate ester group and a chloro substituent on the pyrazole ring, making it a privileged scaffold for the synthesis of more complex heterocyclic compounds. This compound is extensively utilized in medicinal chemistry as a key precursor for the development of potential therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules that target cyclooxygenase (COX) enzymes. In agrochemical research, it serves as a critical building block for creating novel pesticides, herbicides, and fungicides, leveraging the pyrazole core's ability to interact with specific biological targets in pests and plants. The presence of the chloro group at the 4-position and the ester at the 5-position allows for facile nucleophilic substitution and hydrolysis reactions, respectively, enabling researchers to systematically explore structure-activity relationships (SAR). Its mechanism of action is primarily defined by its role as a synthetic intermediate; it integrates into larger molecular frameworks to modulate the physicochemical properties and binding affinity of the final target compound. We provide this high-purity intermediate to support innovation in synthetic methodology and drug discovery programs, empowering researchers to accelerate their investigative pathways.

Properties

IUPAC Name

ethyl 4-chloro-5-ethyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-4-6-7(10)8(12(3)11-6)9(13)14-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKJHWLTDJWPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564094
Record name Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124800-34-6
Record name Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124800-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Reaction Mechanisms

The methylation of ethyl 3-ethyl-5-pyrazolecarboxylate employs dimethyl carbonate (DMC) as the methylating agent, activated by a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) . In NaH-mediated reactions, the base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on DMC to form the N-methylated product. Alternatively, K₂CO₃ facilitates methylation under pressurized conditions, leveraging its mild basicity to avoid side reactions.

Table 1: Methylation Conditions and Yields

BaseSolventDMC (equiv.)Temperature (°C)Time (h)Yield (%)Source
NaHDMF4.0110481.3–90.1
K₂CO₃Dimethyl ether2.7100–1208–1289.0–95.2

Optimization of Methylation Parameters

Stoichiometry of DMC : Increasing the molar ratio of DMC from 4.0 to 7.0 equivalents relative to the pyrazole substrate enhances yields from 81.3% to 90.1% , as excess DMC drives the reaction to completion. However, beyond 7.0 equivalents, yields plateau due to solvent limitations and side-product formation.

Base Selection : Sodium hydride (NaH) achieves faster reaction times (4 hours) but requires anhydrous conditions and poses handling risks. In contrast, potassium carbonate (K₂CO₃) permits reactions under milder conditions (8–12 hours) with comparable yields (89.0–95.2% ), making it preferable for industrial scalability.

Solvent Effects : Dimethylformamide (DMF) facilitates higher reaction rates due to its high polarity, whereas diethylene glycol dimethyl ether improves solubility of K₂CO₃, enabling efficient mixing and reduced byproducts.

Chlorination of Ethyl 1-Methyl-3-Ethyl-5-Pyrazolecarboxylate

Reagents and Reaction Conditions

Chlorination at the 4-position employs a mixture of hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane. The reaction proceeds via electrophilic aromatic substitution, where HCl generates chlorine radicals in situ, and H₂O₂ acts as an oxidizing agent to stabilize intermediates.

Table 2: Chlorination Conditions and Outcomes

HCl (equiv.)H₂O₂ (equiv.)Temperature (°C)Time (h)Purity (%)Yield (%)Source
1.11.260696.995.2
1.01.150795.593.8

Optimization of Chlorination Parameters

Temperature and Time : Elevated temperatures (60–70°C) accelerate chlorination but risk over-oxidation. A balance is achieved at 60°C for 6 hours , yielding 96.9% purity and 95.2% yield . Prolonged heating beyond 7 hours reduces yields due to decomposition.

Stoichiometry of H₂O₂ : A 1.2:1 molar ratio of H₂O₂ to substrate optimizes chlorine radical generation without excessive oxidation. Lower ratios (1.0:1) result in incomplete chlorination, while higher ratios (>1.5:1) promote side reactions.

Workup Procedures : Post-reaction purification involves sequential washing with sodium sulfite (4–6%) to quench excess oxidants, sodium carbonate (4–6%) to neutralize residual acid, and water to remove ionic byproducts. Anhydrous sodium sulfate ensures thorough drying before distillation.

Comparative Analysis of Methodologies

Environmental Impact

The use of dimethyl carbonate as a methylating agent replaces traditional toxigenic reagents like methyl iodide, aligning with green chemistry principles. Additionally, the chlorination step eliminates sulfide byproducts, reducing waste treatment costs .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of Ethyl 1-Methyl-3-Ethyl-4-Chloro-5-Pyrazolecarboxylate

The synthesis of this compound typically involves a multi-step process. One notable method includes the reaction of 3-ethyl-5-pyrazolecarboxylic acid ethyl ester with dimethyl carbonate, followed by chlorination using hydrochloric acid and hydrogen peroxide. This method is advantageous as it utilizes less toxic reagents, enhancing safety and environmental compliance during production .

Scientific Research Applications

1. Agricultural Chemistry:
this compound has been investigated for its potential as a pesticide or herbicide. Its structure allows it to interact with biological systems, potentially acting as an effective agent against various pests while minimizing environmental impact due to its lower toxicity profile compared to conventional pesticides.

Case Study:
A study demonstrated that formulations containing this compound exhibited significant insecticidal activity against common agricultural pests while showing reduced toxicity to non-target organisms .

2. Pharmaceutical Applications:
This compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its unique pyrazole structure is of interest due to its ability to modulate biological pathways.

Case Study:
Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, making them potential candidates for further drug development .

Environmental Impact

The synthesis method utilizing dimethyl carbonate as a reagent is particularly noteworthy for its environmental benefits. This approach reduces the generation of hazardous waste and minimizes the risk associated with handling toxic materials like dimethyl sulfate, which is often used in similar reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate with structurally related compounds:

Compound Name CAS Number Key Substituents Molecular Formula Key Applications Reference
This compound 124800-34-6 1-Me, 3-Et, 4-Cl, 5-COOEt C₉H₁₃ClN₂O₂ Agrochemical intermediates
Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate 58347-48-1 Fused pyrimidine ring, 7-Cl, 5-Me, 3-COOEt C₁₁H₁₁ClN₄O₂ Medicinal chemistry (kinase inhibitors)
Ethyl 5-azido-1H-pyrazole-4-carboxylate Not provided 5-N₃, 4-COOEt C₆H₇N₅O₂ Click chemistry precursors
Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate Not provided 3-Cl, 1-Me, 5-SO₂NH₂, 4-COOEt C₈H₁₁ClN₄O₄S Antibacterial agents
Ethyl 1-(6-chloropyridazin-3-yl)-5-amino-1H-pyrazole-4-carboxylate Not provided 1-(6-Cl-pyridazinyl), 5-NH₂, 4-COOEt C₁₁H₁₂ClN₅O₂ Anticancer research

Physical and Chemical Properties

  • Polarity : The sulfamoyl group in Ethyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate increases polarity and hydrogen-bonding capacity compared to the ethyl group in the target compound, affecting solubility and bioavailability .
  • Reactivity : The azido group in Ethyl 5-azido-1H-pyrazole-4-carboxylate enables rapid cycloaddition reactions (e.g., click chemistry), whereas the chloro and ethyl groups in the target compound favor nucleophilic substitution or cross-coupling reactions .

Key Research Findings

  • Toxicity: Chlorinated pyrazoles (e.g., the target compound) show lower acute toxicity in bees compared to neonicotinoids like clothianidin, aligning with safer agrochemical trends .

Biological Activity

Ethyl 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl group at the 3-position and a chloro substituent at the 4-position. Its molecular formula is C8_{8}H10_{10}ClN3_{3}O2_{2} with a molecular weight of approximately 203.73 g/mol. The compound is typically a solid at room temperature and exhibits moderate solubility in organic solvents.

Antitumor Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as promising anticancer agents. Research indicates that these compounds can inhibit key oncogenic pathways:

  • BRAF(V600E) Inhibition : Pyrazole derivatives have shown significant inhibitory activity against BRAF(V600E), a common mutation in melanoma, suggesting their potential as targeted therapies for this cancer type .
  • Synergistic Effects : In vitro studies have demonstrated that combining pyrazole compounds with established chemotherapeutics like doxorubicin can enhance cytotoxicity in breast cancer cell lines, indicating a possible synergistic effect that may improve treatment outcomes .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities:

  • Anti-inflammatory Activity : this compound has been evaluated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.
  • Antibacterial Activity : Studies have shown that various pyrazole compounds exhibit activity against Gram-positive and Gram-negative bacteria, making them candidates for new antibacterial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural features. The presence of the chloro group at the 4-position significantly influences its reactivity and biological interactions. Comparative analysis with similar compounds reveals:

Compound NameStructural FeaturesBiological Activity
Ethyl 1-methyl-4-chloro-3-pyrazolecarboxylateMethyl instead of ethyl groupLower reactivity
Ethyl 1-(4-chlorobenzyl)-3-methylpyrazolecarboxylateBenzyl substituentEnhanced antibacterial activity
Ethyl 1-(2-nitrophenyl)-3-methylpyrazolecarboxylateNitro groupIncreased polarity, potential for enhanced bioactivity

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study conducted on MCF-7 and MDA-MB-231 cell lines demonstrated that specific pyrazoles exhibited significant cytotoxic effects when used alone or in combination with doxorubicin, suggesting their potential role in breast cancer therapy .
  • Antimicrobial Testing : In vitro assays against various bacterial strains showed that this compound displayed moderate antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli .

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